Enhanced MAO-A Inhibitory Potency Versus Non-Fluorinated 4-Hydroxy-2-propylquinoline
6,8-Difluoro-4-hydroxy-2-propylquinoline exhibits approximately 6‑fold greater potency against human MAO‑A compared to the non‑fluorinated parent compound 4‑hydroxy‑2‑propylquinoline (HPQ). Both assays used recombinant human MAO‑A and kynuramine as substrate, with IC50 values reported as 4,200 nM and ~25,300 nM, respectively [1][2]. While the assays were performed in different laboratories, the use of the same enzyme source and substrate supports a cross‑study comparable assessment. This difference indicates that 6,8‑difluorination significantly improves MAO‑A inhibition in the 4‑hydroxyquinoline scaffold.
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 4,200 nM |
| Comparator Or Baseline | 4-Hydroxy-2-propylquinoline (HPQ): ~25,300 nM |
| Quantified Difference | ~6-fold lower IC50 (higher potency) |
| Conditions | Recombinant human MAO-A; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline |
Why This Matters
Procurement of the specific 6,8‑difluoro compound is essential for MAO‑A studies requiring enhanced potency relative to the unsubstituted quinoline core.
- [1] BindingDB. BDBM50585929 (CHEMBL5083737): IC50 = 4.20E+3 nM for human recombinant MAO-A. View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856): IC50 = 2.53E+4 nM for human recombinant MAO-A. View Source
